molecular formula C17H20N2O5S B497806 1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine CAS No. 915926-16-8

1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine

Cat. No.: B497806
CAS No.: 915926-16-8
M. Wt: 364.4g/mol
InChI Key: FJYHNXRRUKPZCN-UHFFFAOYSA-N
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Description

1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine (CAS: 915926-16-8) is a piperazine derivative characterized by two distinct functional groups: a 2-furoyl moiety and a 4-methoxy-3-methylphenylsulfonyl group attached to the piperazine core . Its molecular formula is C₁₇H₂₀N₂O₅S, with a molecular weight of 364.42 g/mol. The compound’s structure combines heteroaromatic (furan) and sulfonamide features, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways.

Properties

IUPAC Name

furan-2-yl-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-13-12-14(5-6-15(13)23-2)25(21,22)19-9-7-18(8-10-19)17(20)16-4-3-11-24-16/h3-6,11-12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYHNXRRUKPZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound has the following chemical structure:

C17H20N2O4S\text{C}_{17}\text{H}_{20}\text{N}_{2}\text{O}_{4}\text{S}

Antidiabetic Properties

Recent studies have highlighted the potential of piperazine derivatives, including this compound, as antidiabetic agents. The compound has shown significant inhibitory activity against α-glucosidase and Dipeptidyl Peptidase-4 (DPP-4), which are key enzymes involved in carbohydrate metabolism.

Table 1: Inhibitory Activity of this compound

EnzymeIC50 (μM)
α-Glucosidase8.9
DPP-414.7

These results indicate that the compound is more potent than acarbose, a standard antidiabetic drug, which has an IC50 of approximately 610.7 μM for α-glucosidase inhibition .

Neuroprotective Effects

In addition to its antidiabetic properties, this compound has been evaluated for neuroprotective effects. Studies have demonstrated that derivatives of piperazine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases like Alzheimer's. The synthesized furoic piperazide derivatives exhibited low cytotoxicity while maintaining significant enzyme inhibition potential .

Case Studies

  • Antidiabetic Efficacy : A study conducted on various piperazine derivatives, including the target compound, showed promising results in reducing blood glucose levels in diabetic models. The mechanism was attributed to the modulation of GLP-1 receptors, which are crucial for glucose homeostasis .
  • Neuroprotective Activity : Another investigation assessed the neuroprotective capabilities of furoic piperazide derivatives against oxidative stress in neuronal cell lines. The results indicated that these compounds could significantly reduce cell death and improve cell viability under stress conditions .

The biological activity of this compound can be attributed to its ability to interact with multiple targets:

  • Enzyme Inhibition : By inhibiting key enzymes such as α-glucosidase and DPP-4, the compound effectively lowers postprandial blood glucose levels.
  • Neurotransmitter Modulation : The inhibition of AChE and BChE suggests a potential role in enhancing cholinergic transmission, which may benefit cognitive function in neurodegenerative disorders.

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact : The 4-methoxy-3-methylphenylsulfonyl group in the target compound provides moderate electron-donating effects (methoxy) and steric hindrance (methyl), which may enhance metabolic stability compared to electron-withdrawing groups (e.g., CF₃ in ).
  • Furoyl vs.
  • Synthetic Flexibility : Most analogs are synthesized via sulfonylation of piperazine using sulfonyl chlorides (e.g., ), followed by functionalization with acyl or alkyl groups.

Antiproliferative Agents

Compounds like 1-((4-substitutedphenyl)sulfonyl)piperazines (e.g., 3a–c in ) demonstrated preliminary antiproliferative activity against cancer cell lines. The target compound’s methoxy and methyl substituents may modulate cytotoxicity compared to halogenated derivatives (e.g., 4-chloro in ).

Antimicrobial Activity

Sulfonamide-piperazine hybrids, such as those in , exhibit broad-spectrum antimicrobial activity. The target compound’s furan ring could enhance membrane penetration, similar to thienopyrimidine derivatives in .

Imaging and Diagnostics

[¹⁸F]DASA-23 highlights the utility of sulfonyl-piperazines in PET imaging.

Physicochemical Properties

Property Target Compound 1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine [¹⁸F]DASA-23
Molecular Weight (g/mol) 364.42 364.89 440.40
Calculated LogP* ~2.5 (moderate lipophilicity) ~3.1 (higher due to chlorobenzyl) ~2.8 (polar sulfonyls)
Solubility Likely poor in water Low (non-polar substituents) Moderate (polar groups)

*Estimated using fragment-based methods.

Optimization Challenges :

  • Regioselectivity: Ensuring mono-substitution at the piperazine nitrogen.
  • Purification: Crystallization from methanol or ether, as in .

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